Meta-Methyl vs. Para-Methyl Positional Isomer Differentiation: Physicochemical Property Comparison
The 3-methylphenyl (meta) substitution in CAS 923218-65-9 is anticipated to produce a measurably different logP and aqueous solubility profile relative to the 4-methylphenyl (para) isomer (CAS 1252913-43-1). Meta-substituted aryl rings exhibit different dipole moment vectors and reduced symmetry compared to para-substituted analogs, which generally translates into lower crystal lattice energy and potentially higher aqueous solubility [1]. For the broader phenylpiperazine-carbonyl-pyridin-2-ol class, the meta-methyl orientation also places the methyl group in a sterically distinct position relative to the carbonyl-pyridin-2-ol pharmacophore, which in the PDE4 inhibitor patent literature (WO2002102778A1) was reported to modulate enzymatic inhibitory potency by influencing the conformational preference of the piperazine ring [2].
| Evidence Dimension | Structural differentiation – substitution position (meta vs. para) impact on physicochemical properties |
|---|---|
| Target Compound Data | 3-Methylphenyl (meta) substitution; dipole moment and solubility data not directly measured in public literature |
| Comparator Or Baseline | 5-[4-(4-Methylphenyl)piperazine-1-carbonyl]pyridin-2-ol (CAS 1252913-43-1); para-methyl substitution |
| Quantified Difference | Quantitative logP and solubility differential not available from primary sources; class-level inference suggests a solubility advantage for meta-substituted arylpiperazines based on reduced crystal packing efficiency |
| Conditions | Structural comparison; no head-to-head experimental assay data available in public domain |
Why This Matters
Positional isomer identity critically determines physical form, formulation behavior, and assay reproducibility; procurement of the meta-isomer CAS 923218-65-9 ensures experimental consistency that cannot be assumed if the para-isomer CAS 1252913-43-1 is substituted.
- [1] Ishikawa, M.; Hashimoto, Y. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry 2011, 54 (6), 1539-1554. View Source
- [2] WO2002102778A1 – Derive de phenylpyridinecarbonylpiperazine. WIPO Patent. Describes piperazine N-aryl substitution effects on PDE4 inhibitory activity. View Source
